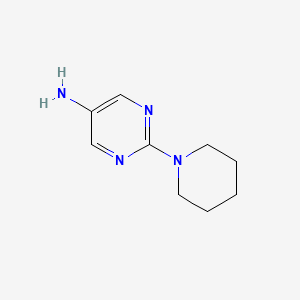

2-(Piperidin-1-yl)pyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net This natural prevalence has spurred the development of a vast number of synthetic pyrimidine derivatives with a wide array of therapeutic applications. researchgate.net The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with numerous biological targets, often improving the pharmacokinetic and pharmacodynamic properties of drug molecules. researchgate.net Pyrimidine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov

Similarly, the piperidine ring is a highly prevalent structural motif in pharmaceuticals. researchgate.net This six-membered nitrogen-containing heterocycle is a key building block in the synthesis of a multitude of drugs. nih.gov The versatility of the piperidine scaffold allows for diverse substitutions, enabling the fine-tuning of a molecule's biological activity. nih.gov

Overview of Nitrogen-Containing Heterocyclic Compounds in Drug Discovery and Development

Nitrogen-containing heterocyclic compounds are of paramount importance in the field of drug discovery and development. nih.govrsc.org A significant percentage of all biologically active compounds are heterocycles, with nitrogen-containing heterocycles being the most frequent. nih.govrsc.org In fact, approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.govmdpi.com

The prevalence of these compounds can be attributed to several factors. They are abundant in nature, forming the core structures of many natural products like vitamins, hormones, and antibiotics. nih.govrsc.org Their stability and efficiency within the human body, coupled with the ability of nitrogen atoms to form hydrogen bonds with biological macromolecules like DNA and proteins, make them ideal candidates for drug design. nih.govrsc.org This interaction via hydrogen bonding is a key mechanism for the anticancer activity of many nitrogen-based heterocyclic agents. nih.govrsc.org

Rationale for Investigating 2-(Piperidin-1-yl)pyrimidin-5-amine and its Molecular Analogues

The investigation into this compound and its analogues is driven by the promising biological activities associated with its constituent pyrimidine and piperidine rings. The combination of these two privileged scaffolds in a single molecule creates a unique chemical entity with the potential for novel therapeutic applications. Researchers are exploring how the interplay between the electron-rich pyrimidine ring and the flexible piperidine moiety influences the compound's interaction with biological targets. The synthesis and evaluation of analogues, such as those with substitutions on the piperidine or pyrimidine rings, are crucial for understanding structure-activity relationships (SAR) and optimizing potency and selectivity. For instance, the introduction of different substituents can significantly impact the compound's biological profile, as seen in studies of other pyrimidine-piperidine containing molecules. nih.gov

Current Landscape of Research on Pyrimidine- and Piperidine-Containing Bioactive Molecules

The current research landscape for bioactive molecules containing both pyrimidine and piperidine scaffolds is vibrant and expanding. Scientists are actively designing and synthesizing novel derivatives to explore a wide range of therapeutic areas. A notable area of focus is oncology, where pyrimidine-piperidine hybrids are being investigated as potent inhibitors of various kinases involved in cancer progression. rsc.org For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which feature a fused pyridine (B92270) and pyrimidine ring system, have shown significant inhibitory effects against kinases like TKs, PI3K, and CDK4/6. rsc.org

Furthermore, research has extended to other therapeutic domains, including the development of novel antiviral agents. For instance, 2,4,5-trisubstituted pyrimidines have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis of various N-(pyrimidin-2-yl)amino acid amides using solid-phase chemistry highlights the methodological advancements facilitating the creation of libraries of these compounds for biological screening. psu.edu The exploration of these hybrid molecules continues to yield promising candidates for further drug development.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPJWCNUYFLRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296354 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086378-61-1 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Yl Pyrimidin 5 Amine Derivatives

Strategic Approaches for Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is a foundational step in the synthesis of 2-(piperidin-1-yl)pyrimidin-5-amine derivatives. Various strategies, primarily centered around condensation reactions and regioselective methodologies, are employed to construct this heterocyclic core with the desired substitution pattern.

Condensation Reactions for Pyrimidine Ring Formation

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a compound containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as amidines, ureas, or guanidines ajchem-a.com. A common and efficient approach for synthesizing 2-aminopyrimidine (B69317) derivatives involves the microwave-assisted, solvent-free reaction of a β-ketoester or β-aldehydoester with guanidine (B92328) hydrochloride in the presence of a base like potassium carbonate rsc.org. This method provides a direct route to 2-aminopyrimidines substituted at the 5- and 6-positions rsc.org.

Another versatile method is the one-pot, three-component reaction of aldehydes, malononitrile, and a suitable N-C-N synthon, which can be catalyzed by various agents to afford highly substituted pyrimidines. For instance, a cost-effective and environmentally friendly synthesis of benzopyrano-pyrimidine derivatives has been achieved through the condensation of salicylaldehyde derivatives, piperidine (B6355638)/morpholine, and malononitrile, catalyzed by p-toluenesulfonic acid (PTSA) chemicalbook.com. While this example leads to a fused pyrimidine system, the underlying principle of multicomponent condensation is broadly applicable to the synthesis of diverse pyrimidine cores.

A plausible synthetic pathway to the specific 2,5-disubstituted pyrimidine core of the target molecule can be envisioned starting from readily available precursors. For example, the synthesis of 2-hydroxy-5-nitropyrimidine can be achieved by the reaction of 1,1,3,3-tetramethoxypropane and urea, followed by nitration guidechem.com. The resulting 2-hydroxypyrimidine can then be chlorinated to provide a key intermediate, 2-chloro-5-nitropyrimidine, which is primed for the introduction of the piperidine moiety.

Regioselective Synthesis of Substituted Pyrimidines

Achieving the correct substitution pattern on the pyrimidine ring is crucial. Regioselective synthesis allows for the controlled placement of functional groups, which is essential for the synthesis of this compound.

One strategy for achieving 2,5-disubstitution involves starting with a pre-functionalized pyrimidine and introducing the desired groups sequentially. For example, a practical, one-step process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has been developed, demonstrating the versatility of this approach for creating a variety of pyrimidine-containing compounds with diverse functional groups nih.gov.

In the context of the target molecule, a key regioselective step is the introduction of the piperidine at the 2-position and the amine (or its precursor, the nitro group) at the 5-position. This is typically achieved by starting with a pyrimidine ring that has a leaving group (e.g., a halogen) at the 2-position and a nitro group at the 5-position. The synthesis of such a precursor, 2-chloro-5-nitropyrimidine, has been reported through various methods, including the chlorination of 2-hydroxy-5-nitropyrimidine with reagents like phosphorus oxychloride google.comgoogle.com. The subsequent reactions can then proceed with high regioselectivity due to the inherent electronic properties of the pyrimidine ring.

The synthesis of 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine nucleobases also highlights methods for regioselective N-1 monosubstitution on the pyrimidine ring, which, while not directly applicable to the C-2/C-5 substitution pattern of the target molecule, demonstrates the principles of controlling reactivity at different positions of the pyrimidine core nih.gov.

Introduction and Functionalization of the Piperidine Moiety

Once the pyrimidine core is established, the next critical step is the introduction of the piperidine ring, followed by any desired functionalization of this moiety.

Nucleophilic Substitution Reactions for Piperidine Incorporation

The most common method for attaching a piperidine ring to a pyrimidine core is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a halopyrimidine, where the halogen atom acts as a leaving group, and piperidine acts as the nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this type of reaction rsc.org.

Specifically, the synthesis of this compound can be effectively achieved by reacting 2-chloro-5-nitropyrimidine with piperidine. This reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of 2-(piperidin-1-yl)-5-nitropyrimidine. The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated. Subsequently, the nitro group at the 5-position can be reduced to the desired amino group using standard reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or by using reducing agents like tin(II) chloride.

The synthesis of various 2-(piperazin-1-yl)pyrimidine derivatives has been reported through the reaction of 2-chloropyrimidines with piperazine (B1678402), often in the presence of a base like potassium carbonate in water researchgate.net. A similar approach can be readily adapted for the incorporation of piperidine.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloro-5-nitropyrimidine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

| 2-Chloropyrimidine (B141910) | Piperazine, K₂CO₃ | 2-(Piperazin-1-yl)pyrimidine | Nucleophilic Aromatic Substitution |

Reductive Amination Strategies for Piperidine Derivatization

While not the primary method for the initial incorporation of the piperidine ring onto the pyrimidine, reductive amination is a powerful tool for the derivatization of the piperidine moiety itself, should it contain a carbonyl group, or for building the piperidine ring from acyclic precursors. Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine acs.org.

In the context of this compound derivatives, if a precursor with a functionalized piperidine ring containing a ketone is used, further elaboration via reductive amination with various amines can introduce diversity at the piperidine scaffold.

Cyclization Techniques for Piperidine Ring Formation

The piperidine ring can also be constructed through various intramolecular cyclization reactions. These methods are particularly useful when synthesizing highly substituted or conformationally constrained piperidine derivatives.

One common approach is the intramolecular cyclization of an amino-alkyl chain bearing a suitable leaving group. For instance, the cyclization of an N-substituted 5-halopentylamine can lead to the formation of a piperidine ring. Radical cyclization of α-aminoalkyl radicals onto unactivated double bonds is another method for preparing polysubstituted piperidines rsc.org. A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates nih.govorganic-chemistry.org.

Recent advances have also focused on the C-H functionalization of pre-existing piperidine rings, allowing for the direct introduction of substituents onto the saturated heterocycle. Rhodium-catalyzed C-H insertions and palladium-catalyzed C(sp³)-H arylation are powerful methods for the site-selective functionalization of piperidines researchgate.netnih.gov. These techniques could be applied to a pre-formed 2-(piperidin-1-yl)pyrimidine scaffold to generate a library of derivatives with modifications on the piperidine ring.

| Cyclization Precursor | Reaction Type | Product |

| 7-substituted-6-aza-8-bromooct-2-enoate | Radical Cyclization | 2,4-Disubstituted Piperidine |

| Monoxime of 1,5-diketone | Intramolecular Reductive Cyclization | Polysubstituted N-hydroxypiperidine |

Advanced Synthetic Protocols for this compound Analogues

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the substituted pyrimidine core. For instance, a plausible one-pot synthesis could involve the condensation of a guanidine equivalent with a suitable three-carbon synthon and subsequent reaction with piperidine.

A general strategy for the synthesis of polysubstituted pyridines, which can be conceptually adapted for pyrimidines, involves the catalyst-free, four-component reaction of a ketone, malononitrile, an aldehyde, and ammonium carbonate mdpi.com. By analogy, a potential MCR for a 2-(piperidin-1-yl)pyrimidine derivative could involve the reaction of a piperidinyl guanidine, a β-ketoester, and an orthoformate derivative.

The following table illustrates a representative multicomponent reaction for the synthesis of a substituted piperidine, a key structural element of the target molecule.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| Aniline | 1,3-Dicarbonyl compound | Aromatic aldehyde | Phenylboronic acid | Functionalized Piperidine | 85-95 | researchgate.net |

This approach highlights the potential for developing efficient, one-pot syntheses for novel this compound analogues.

The presence of a primary amino group at the C5 position of the pyrimidine ring makes this compound a suitable substrate for N-acylation and other amidation reactions. These reactions are fundamental for introducing a wide range of functional groups, thereby modifying the electronic and steric properties of the molecule.

N-Acylation with Acyl Chlorides:

The reaction of this compound with various acyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), is a standard method for the synthesis of the corresponding amides. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride chemguide.co.ukchemguide.co.uk.

A general procedure involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, followed by the addition of a base and the dropwise addition of the acyl chloride at a controlled temperature, typically 0 °C to room temperature semanticscholar.org.

Amidation with Carboxylic Acids:

Direct amidation of this compound with carboxylic acids requires the use of coupling agents to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields researchgate.net. Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective . The use of niobium(V) oxide (Nb2O5) as a reusable Lewis acid catalyst has also been reported for the direct amidation of carboxylic acids with amines researchgate.net.

The following table provides representative examples of N-acylation and amidation reactions on aromatic amines, which are analogous to the reactivity of this compound.

| Amine Substrate | Acylating/Carboxylic Acid | Coupling Agent/Base | Product | Yield (%) | Reference |

| Aniline | Benzoyl Chloride | Pyridine | N-Phenylbenzamide | >90 | |

| 4-Methoxyaniline | Acetic Anhydride | NaHCO3 (aq) | N-(4-methoxyphenyl)acetamide | High | |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride | DIPEA | N-benzoyl-N-(pyridin-2-ylmethyl)acetamide | 94 | semanticscholar.org |

| Phenylacetic acid | Benzylamine | Nb2O5 | N-Benzyl-2-phenylacetamide | 95 | researchgate.net |

Catalytic methods provide powerful tools for the synthesis and functionalization of heterocyclic compounds, including derivatives of this compound.

p-Toluenesulfonic Acid (p-TsOH) Catalysis:

p-Toluenesulfonic acid (p-TsOH) is a versatile and inexpensive organic acid catalyst used in a variety of organic transformations, including the synthesis of heterocyclic compounds mdpi.com. In the context of pyrimidine synthesis, p-TsOH can catalyze condensation reactions to form the pyrimidine ring. For instance, it has been used in the one-pot synthesis of dihydropyrimidine-5-carboxamides from an amine, diketene, an aldehyde, and urea/thiourea rsc.org. It has also been employed in the synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl cyanide, which are precursors to amino acids and nitrogen-containing heterocycles niscpr.res.in. While a direct application to this compound is not specified, p-TsOH could be utilized in the synthesis of its precursors or in subsequent functionalization steps.

Buchwald–Hartwig Coupling:

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds wikipedia.orglibretexts.org. This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. The synthesis of this compound itself can be envisioned via a Buchwald-Hartwig coupling between 2-chloro- or 2-bromopyrimidin-5-amine and piperidine.

The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine ligand (e.g., BINAP, Xantphos, or Josiphos) and a base (e.g., NaOt-Bu or Cs2CO3) in an inert solvent like toluene or dioxane researchgate.netrsc.orgyoutube.com. The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates.

The following table summarizes typical conditions for Buchwald-Hartwig amination reactions.

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | - | NaOt-Bu | Dioxane | N-(4-methoxyphenyl)piperidine | 93 | rsc.org |

| Aryl Bromide | Primary Amine | Pd(OAc)2 | Brettphos | NaOt-Bu | Toluene | N-Aryl Amine | Good-Excellent | libretexts.org |

| 2-Chloropyridine | Piperidine | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 2-(Piperidin-1-yl)pyridine | High | researchgate.net |

Design and Synthesis of Hybrid Structures Incorporating the this compound Motif

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities mdpi.com. The this compound scaffold is an attractive building block for the design of such hybrid molecules due to its structural features and synthetic accessibility.

The synthesis of these hybrid structures often involves linking the this compound core to another bioactive molecule through a suitable linker. The amino group at the C5 position is a convenient handle for derivatization, allowing for the formation of amide, sulfonamide, or urea linkages.

For example, pyrimidine-quinolone hybrids have been synthesized and evaluated as enzyme inhibitors nih.gov. The synthesis of such hybrids could involve the reaction of an activated quinoline carboxylic acid with this compound. Similarly, pyrimidine-morpholine hybrids have been designed as potential cytotoxic agents nih.gov. Indazole-pyrimidine based derivatives have also been synthesized as selective anticancer agents mdpi.com.

The design process for these hybrids often involves computational studies, such as molecular docking, to predict the binding interactions with biological targets and to guide the synthetic efforts repec.org.

The following table presents examples of hybrid molecules incorporating a pyrimidine core, illustrating the diversity of structures that can be achieved.

| Pyrimidine Derivative | Linked Pharmacophore | Linker | Therapeutic Target | Reference |

| 4-Aryl-2-chloropyrimidine | Quinolone | Thioether | hLDHA | nih.gov |

| Pyrimidine | Morpholine | Benzyl | Anticancer | nih.gov |

| Pyrimidine | Indazole | Sulfonamide | Anticancer | mdpi.com |

| Pyrimidine | Pyrazoline, Thiazolidine | Various | Antibacterial | repec.org |

Advanced Spectroscopic and Computational Characterization of 2 Piperidin 1 Yl Pyrimidin 5 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within the 2-(Piperidin-1-yl)pyrimidin-5-amine molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the amino group. Based on the analysis of related structures, such as 2-aminopyrimidine (B69317) and various N-substituted piperidines, a detailed prediction of the chemical shifts can be made. chemicalbook.comsemanticscholar.org

The protons on the pyrimidine ring are anticipated to appear in the aromatic region of the spectrum. The proton at the C4 position and the proton at the C6 position would likely resonate as singlets, with their exact chemical shifts influenced by the electron-donating amino group and the piperidinyl substituent. For 5-aminopyrimidine, the protons at C2, C4, and C6 appear at distinct chemical shifts, and similar patterns are expected here. chemicalbook.com The amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In some substituted aminopyrimidines, this signal appears in the range of 5.1-5.3 ppm. semanticscholar.org

The protons of the piperidine ring will show characteristic signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and resonate at a lower field compared to the other piperidine protons. In piperidine itself, these protons appear around 2.79 ppm. chemicalbook.com The protons on the β and γ carbons of the piperidine ring would appear at higher fields, typically in the range of 1.5-2.2 ppm. chemicalbook.comhmdb.ca

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4/H-6 | ~8.0 - 8.5 | s |

| Amino (-NH₂) | Variable (broad) | s (br) |

| Piperidine α-H | ~3.5 - 3.8 | t |

| Piperidine β-H | ~1.6 - 1.8 | m |

| Piperidine γ-H | ~1.5 - 1.7 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The pyrimidine ring carbons are expected to resonate in the downfield region of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. In 2-aminopyrimidine, the carbon atoms of the pyrimidine ring show distinct signals. semanticscholar.org The C2 carbon, directly attached to two nitrogen atoms and the piperidine group, would be significantly deshielded. The C4 and C6 carbons would also appear at low field, while the C5 carbon, bearing the amino group, would be shielded relative to the other pyrimidine carbons.

The carbon atoms of the piperidine ring will have characteristic chemical shifts in the aliphatic region. The α-carbons, adjacent to the nitrogen, are the most deshielded of the piperidine carbons, typically appearing around 47 ppm in piperidine. wikipedia.org The β and γ carbons will resonate at higher fields, around 27 and 25 ppm, respectively. wikipedia.org

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyrimidine C2 | ~160 - 165 |

| Pyrimidine C4/C6 | ~155 - 160 |

| Pyrimidine C5 | ~110 - 115 |

| Piperidine α-C | ~45 - 50 |

| Piperidine β-C | ~25 - 30 |

| Piperidine γ-C | ~23 - 27 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₄N₄), the molecular weight is 178.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. The fragmentation of this molecule would likely proceed through several characteristic pathways. A common fragmentation for piperidine-containing compounds is the loss of a hydrogen atom from the α-carbon, leading to the formation of a stable iminium ion. Cleavage of the piperidine ring is also a probable fragmentation pathway. The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or cyanamide. The fragmentation pattern of piperidine typically shows a base peak at m/z 84, corresponding to the loss of a hydrogen atom. chemicalbook.comacs.org The mass spectrum of 2-aminopyrimidine shows a prominent molecular ion peak at m/z 95. chemicalbook.com The fragmentation of this compound would likely involve a combination of these pathways, providing valuable structural information.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [C₉H₁₄N₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - H]⁺ | Loss of a hydrogen atom |

| 149 | [M - N₂H]⁺ | Loss of a diazenyl group |

| 95 | [C₄H₅N₃]⁺ | Cleavage of the piperidine-pyrimidine bond |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment (loss of a hydrogen) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds. The amino group (-NH₂) will give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. ijirset.com The C-H stretching vibrations of the pyrimidine ring will appear in the aromatic C-H stretching region, typically above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. chemicalbook.com

The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. dergipark.org.tr The C-N stretching vibrations for the piperidinyl group and the amino group will be present in the fingerprint region, typically between 1200 and 1350 cm⁻¹. ijirset.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amino (-NH₂) | 3300 - 3500 | N-H stretch (asymmetric and symmetric) |

| Aromatic C-H | 3000 - 3100 | C-H stretch |

| Aliphatic C-H | 2850 - 2960 | C-H stretch |

| Pyrimidine Ring | 1400 - 1600 | C=N and C=C stretch |

| C-N | 1200 - 1350 | C-N stretch |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyrimidine ring. wikipedia.org

The pyrimidine ring is a π-deficient system, and the presence of the electron-donating amino and piperidinyl groups will influence the energy of these transitions. Generally, aminopyrimidines exhibit strong absorptions in the UV region. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths. libretexts.orglibretexts.org For piperidine, the absorption is in the far UV region, around 198 nm. nih.gov The conjugation of the piperidine nitrogen's lone pair with the pyrimidine ring could lead to a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted pyrimidine.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200 - 280 | High-intensity transition within the pyrimidine ring |

| n → π | 270 - 350 | Low-intensity transition involving nitrogen lone pairs |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the nature of the chromophores present in the molecule.

For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the pyrimidine ring system. The electronic transitions are typically of the types π → π* and n → π*. The pyrimidine ring itself is a π-deficient system, and the presence of the amino and piperidinyl substituents, which are electron-donating groups, is expected to cause a bathochromic (red) shift in the λmax values compared to unsubstituted pyrimidine. This is due to the delocalization of the lone pair of electrons from the nitrogen atoms into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

In a study of a related compound, 2-(Piperidin-4-yl)ethanamine, the UV-Vis spectrum was utilized to monitor its reaction, demonstrating the utility of this technique in tracking changes to the molecular structure. researchgate.net For this compound, one would anticipate distinct absorption maxima that can be correlated with its electronic structure, and any shifts in these maxima upon protonation or solvent changes would provide further information about the nature of the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Description |

| π → π | ~270-300 | Aromatic system of the pyrimidine ring |

| n → π | ~320-350 | Lone pair electrons of nitrogen atoms |

Note: The values in this table are estimations based on general principles and data from analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal several key structural features. The pyrimidine ring would likely be essentially planar. The piperidine ring typically adopts a chair conformation to minimize steric strain. who.int The exocyclic C-N bonds connecting the piperidine and amino groups to the pyrimidine ring would have lengths indicative of partial double bond character due to electron delocalization.

In a closely related structure, N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide, the piperidine ring was indeed found in a chair conformation. who.int The crystal packing of this compound would likely be dominated by intermolecular hydrogen bonds involving the amino group (N-H···N and N-H···O interactions if crystallized from a protic solvent) and potentially weaker C-H···π interactions. These interactions play a crucial role in the formation of a stable, three-dimensional supramolecular architecture. nih.gov

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Piperidine Conformation | Chair |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: These are predictions based on common observations for similar organic molecules. Actual crystallographic data would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides powerful tools to complement and rationalize experimental findings. Methods like Density Functional Theory (DFT) can be used to predict molecular properties and reactivity.

DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure of molecules. By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), one can obtain valuable information about its electronic properties.

The calculated bond lengths and angles from DFT would be expected to be in close agreement with experimental data from X-ray crystallography. Furthermore, DFT allows for the calculation of various electronic properties such as dipole moment and atomic charges, which are crucial for understanding the molecule's polarity and reactivity. Studies on related pyrimidine derivatives have successfully employed DFT to investigate their geometric and electronic properties. nist.govmdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and piperidinyl-substituted pyrimidine ring, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the pyrimidine ring. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated. These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Trend |

| HOMO Energy (EHOMO) | - | Relatively High (less negative) |

| LUMO Energy (ELUMO) | - | Relatively Low (more negative) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relatively Small |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Low to Moderate |

| Softness (S) | 1 / (2η) | Moderate to High |

Note: These trends are qualitative predictions based on the expected electronic effects of the substituents.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, due to the presence of lone pairs of electrons. nih.gov These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The piperidine ring is expected to have a more neutral potential. Such maps are crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.net

In Silico Predictions of Pharmacokinetic Attributes Relevant to Drug Design

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is paramount to mitigate late-stage attrition. In silico methods, leveraging computational models, have emerged as indispensable tools for the preliminary evaluation of absorption, distribution, metabolism, and excretion (ADME) properties. These predictive models enable the rapid screening of large libraries of chemical entities, allowing researchers to prioritize candidates with favorable pharmacokinetic characteristics. This section focuses on the in silico prediction of key pharmacokinetic attributes for this compound and its conceptual analogues, specifically addressing bioavailability, drug-likeness, and blood-brain barrier (BBB) permeation.

Bioavailability

Oral bioavailability is a critical parameter for many small molecule drugs, representing the fraction of an orally administered dose that reaches systemic circulation. Computational models are frequently employed to estimate this property by evaluating physicochemical parameters known to influence absorption. For this compound and its analogues, key descriptors such as molecular weight, lipophilicity (log P), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are instrumental in predicting oral bioavailability.

Drug-Likeliness Assessment

The concept of "drug-likeness" is a qualitative assessment of a compound's probability of being an orally active drug. This evaluation is often based on established guidelines or "rules," such as Lipinski's Rule of Five. researchgate.net These rules are derived from the analysis of the physicochemical properties of known orally bioavailable drugs. researchgate.net The parameters considered in Lipinski's Rule of Five are:

Molecular weight (MW) ≤ 500 g/mol

Log P (an indicator of lipophilicity) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

A compound is generally considered "drug-like" if it does not violate more than one of these rules. researchgate.net Computational tools can rapidly calculate these properties for a given chemical structure. In silico studies on various pyrimidine and pyridine (B92270) derivatives have demonstrated the utility of these assessments in early-stage drug discovery. nih.govnih.gov

Below is a hypothetical drug-likeness assessment for this compound and a selection of its conceptual analogues, illustrating how structural modifications can impact these key parameters.

| Compound | Molecular Formula | MW ( g/mol ) | Log P | HBD | HBA | Rule of Five Violations |

| This compound | C₉H₁₄N₄ | 194.24 | 1.8 | 1 | 4 | 0 |

| Analogue A: 4-Fluoro-2-(piperidin-1-yl)pyrimidin-5-amine | C₉H₁₃FN₄ | 212.23 | 2.0 | 1 | 4 | 0 |

| Analogue B: N-(2-(Piperidin-1-yl)pyrimidin-5-yl)acetamide | C₁₁H₁₆N₄O | 236.27 | 1.5 | 1 | 4 | 0 |

| Analogue C: 2-(Piperidin-1-yl)-5-nitropyrimidin-5-amine | C₉H₁₃N₅O₂ | 239.23 | 1.6 | 1 | 6 | 0 |

| Analogue D: 2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-amine | C₉H₁₄N₄O | 210.24 | 1.1 | 2 | 5 | 0 |

This data is illustrative and generated for conceptual understanding.

Blood-Brain Barrier Permeation

The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.gov For non-CNS targeting drugs, the inability to cross the BBB is a desirable safety feature.

In silico models for predicting BBB permeation often rely on a combination of physicochemical properties and molecular descriptors. nih.govresearchgate.net Key factors influencing BBB penetration include molecular weight, lipophilicity, polar surface area, and the number of rotatable bonds. nih.gov Generally, small, lipophilic molecules with a low polar surface area are more likely to cross the BBB via passive diffusion. nih.gov Machine learning algorithms, such as support vector machines (SVM), are also employed to develop predictive models based on large datasets of compounds with known BBB permeability. nih.gov

The presence of the piperidinyl-pyrimidine scaffold suggests that analogues can be designed to either favor or hinder BBB penetration. For instance, increasing lipophilicity and maintaining a low molecular weight might enhance CNS penetration. Conversely, introducing polar groups or increasing the polar surface area would likely reduce the ability of the compound to cross the BBB.

Below is a table presenting hypothetical predictions for the BBB permeation of this compound and its analogues, often expressed as the logarithm of the brain-to-plasma concentration ratio (LogBB).

| Compound | MW ( g/mol ) | Log P | PSA (Ų) | LogBB | Predicted BBB Permeation |

| This compound | 194.24 | 1.8 | 54.9 | -0.3 | Moderate |

| Analogue A: 4-Fluoro-2-(piperidin-1-yl)pyrimidin-5-amine | 212.23 | 2.0 | 54.9 | -0.2 | Moderate |

| Analogue B: N-(2-(Piperidin-1-yl)pyrimidin-5-yl)acetamide | 236.27 | 1.5 | 77.1 | -0.8 | Low |

| Analogue C: 2-(Piperidin-1-yl)-5-nitropyrimidin-5-amine | 239.23 | 1.6 | 100.7 | -1.2 | Very Low |

| Analogue D: 2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-amine | 210.24 | 1.1 | 75.1 | -0.9 | Low |

This data is illustrative and generated for conceptual understanding. LogBB values are predictive and have not been experimentally determined.

The in silico profiling of these pharmacokinetic attributes provides a valuable framework for the rational design of analogues of this compound with potentially improved drug-like properties. By systematically modifying the core structure and evaluating the resulting changes in key physicochemical descriptors, it is possible to guide synthetic efforts towards compounds with a higher probability of success in subsequent stages of drug development.

Exploration of Biological Activities and Pharmacological Potentials of 2 Piperidin 1 Yl Pyrimidin 5 Amine Derivatives

Anti-Inflammatory and Immunomodulatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of 2-(piperidin-1-yl)pyrimidin-5-amine have been explored for their potential to modulate inflammatory processes.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. youtube.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.

Studies on pyrimidine (B1678525) derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.govnih.gov Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. youtube.com Two pyrimidine derivatives, designated L1 and L2, showed high selectivity towards COX-2, with inhibitory activity comparable to the established drug meloxicam (B1676189) and superior to piroxicam. nih.gov

| Compound | Target | Selectivity | Comparison |

| L1 (pyrimidine derivative) | COX-2 | High | Comparable to meloxicam, superior to piroxicam. nih.gov |

| L2 (pyrimidine derivative) | COX-2 | High | Comparable to meloxicam, superior to piroxicam. nih.gov |

Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Cytokines, Reactive Oxygen Species)

Beyond COX inhibition, pyrimidine derivatives have been shown to modulate other key players in the inflammatory cascade.

Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. A pyrimido[1,2-b]pyridazin-2-one derivative, compound 1 , demonstrated potent inhibitory activity on NO production with an IC50 of 29.94 µM. nih.gov

Cytokines and Chemokines: Pro-inflammatory cytokines and chemokines orchestrate the inflammatory response. Compound 1 was also found to significantly decrease the gene expression of various pro-inflammatory cytokines (IL-6, IL-8, IL-1β, TNF-α) and chemokines (CCL2, CXCL1, CXCL2, CXCL3). nih.gov

Reactive Oxygen Species (ROS): Oxidative stress, characterized by an excess of ROS, is closely linked to inflammation. Pyrimidine derivatives L1 and L2 were shown to reduce the levels of free radicals, confirming their antioxidant properties. nih.govnih.gov

Impact on Inflammatory Signaling Pathways (e.g., Toll-like Receptor 4/NF-κB, Keap1-NRF2-HO-1)

The anti-inflammatory effects of pyrimidine derivatives are often mediated through their interaction with critical signaling pathways. The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key therapeutic target. Pyrimidine-containing compounds are known to inhibit the expression and activity of NF-κB, which is believed to be a primary reason for their anti-inflammatory activity. nih.gov While specific studies on this compound derivatives and these pathways are emerging, the known activities of related compounds suggest this is a promising area for future investigation.

Anti-Cancer and Antitumor Investigations

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous pyrimidine-based drugs used in cancer therapy. nih.govrsc.org Derivatives of this compound have been extensively investigated for their anti-cancer and antitumor potential.

These compounds have demonstrated antiproliferative activity against a wide range of human cancer cell lines, including those of the breast, colon, lung, prostate, and leukemia. nih.govnih.govnih.govresearchgate.netresearchgate.nettubitak.gov.trnih.govresearchgate.net The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell proliferation and survival. nih.gov

For instance, a series of novel piperazinylpyrimidine derivatives were found to selectively inhibit the growth of certain tumor cell lines. nih.gov Compounds 4 and 15 were particularly effective against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov Kinase profiling revealed that these compounds target kinases such as PDGFR, CK1, and RAF. nih.gov Compound 4 showed a selective tendency to inhibit oncogenic mutant forms of PDGFR family kinases. nih.gov

In another study, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Compounds 6d , 6e , and 6i showed good activity against several human cancer cell lines, including Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). nih.gov

Furthermore, pyrimido[1,2-b]pyridazin-2-one derivative 1 exhibited cytotoxic activity against HCT-116 (colon) and MCF-7 (breast) cancer cells with IC50 values of 49.35 µM and 69.32 µM, respectively. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest at the G0/G1 phase and increased the expression of pro-apoptotic proteins p53 and Bax while reducing the pro-survival protein Bcl-2. nih.gov

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings |

| Piperazinylpyrimidine derivatives (4 , 15 ) | MDA-MB-468 (breast) | Selective growth inhibition; target kinases include PDGFR, CK1, RAF. nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (6d , 6e , 6i ) | Colo-205 (colon), MDA-MB-231 (breast), IMR-32 (neuroblastoma) | Good antiproliferative activity. nih.gov |

| Pyrimido[1,2-b]pyridazin-2-one derivative (1 ) | HCT-116 (colon), MCF-7 (breast) | Cytotoxic; induced G0/G1 cell cycle arrest and apoptosis. nih.gov |

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives (11 , 12c , 12d , 12f , 12j ) | Various, including renal cancer cell lines | Good inhibitory activity against renal cancer cell lines. rsc.org |

| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 (colon) | Potent cytotoxicity, exceeding that of fluorouracil. nih.gov |

The diverse and potent biological activities of this compound derivatives underscore the importance of this chemical scaffold in the development of new therapeutic agents for a variety of diseases.

Inhibition of Cancer Cell Proliferation and Growth

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. These compounds have been shown to effectively inhibit the growth of tumor cells, often at nanomolar concentrations. For instance, a series of 2,4,5-substituted pyrimidine derivatives, which share the core structure, have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells. One notable indole-pyrimidine derivative, 4k , displayed significant antiproliferative activities with IC₅₀ values ranging from 16 to 62 nM against several cancer cell lines. nih.gov Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of renal cancer cell lines, with compound 12c showing an IC₅₀ value of 0.87 μM against the UO-31 cell line. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to interfere with essential cellular components. For example, pyrimidine dihydroquinoxalinone derivatives have been developed as potent inhibitors of tubulin polymerization, leading to significant cytotoxicity against melanoma, breast, pancreatic, and prostate cancer cell lines. nih.govacs.org The broad-spectrum antiproliferative activity of these derivatives underscores their potential as versatile anticancer agents.

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial mechanism through which anticancer agents eliminate malignant cells. Derivatives of this compound have been shown to trigger apoptotic pathways in cancer cells. For example, piperine (B192125), an alkaloid containing a piperidine (B6355638) ring, has been observed to induce apoptosis in a dose-dependent manner. researchgate.net While not a direct derivative, its activity provides insights into the potential of the piperidine moiety.

More specifically, certain pyrimidine derivatives have been demonstrated to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade. For instance, the imidazacridine derivative LPSF/AC-05 was found to primarily induce cell death via apoptosis in various cancer cell lines. researchgate.net Furthermore, some novel trans-platinum piperidine derivatives have been shown to cause apoptotic cell death, a mechanism distinct from that of the established chemotherapy drug cisplatin. nih.gov The ability of these compounds to activate intrinsic and extrinsic apoptotic pathways makes them promising candidates for cancer therapy. Research has also shown that some pyrimidine-5-carbonitrile derivatives can induce apoptosis through the inhibition of the PI3K/AKT signaling pathway. nih.gov

Cell Cycle Arrest (e.g., G2/M Phase)

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing the proliferation of cancer cells. Derivatives of this compound have been shown to induce cell cycle arrest, particularly at the G2/M phase.

For example, the indole-pyrimidine derivative 4k was found to arrest cells at the G2/M phase of the cell cycle with an EC₅₀ of 20 nM. nih.gov This G2/M arrest is often a consequence of the disruption of the microtubule network, which is essential for the formation of the mitotic spindle. Similarly, a dispiropiperazine derivative, SPOPP-3 (1) , was shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Synthetic 2,3-arylpyridylindole derivatives have also been reported to induce G2/M phase cell cycle arrest at higher concentrations by inhibiting tubulin polymerization and modulating Akt signaling. nih.gov The ability of these compounds to halt cell division at a critical phase highlights their therapeutic potential.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, play a critical role in cell division, intracellular transport, and maintenance of cell shape. They are a validated target for anticancer drugs, and inhibitors of tubulin polymerization can effectively block mitosis and induce apoptosis in cancer cells. Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization.

These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. For example, the indole-pyrimidine 4k was identified as an excellent inhibitor of tubulin polymerization with an IC₅₀ value of 0.79 μM. nih.gov Furthermore, a series of heterocyclic-fused pyrimidines have been designed as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov The inhibitory activity of these compounds on tubulin polymerization directly correlates with their antiproliferative effects on cancer cells.

Evaluation Against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a wide range of human cancer cell lines, demonstrating their broad spectrum of activity. These cell lines represent various types of cancer, including leukemia, lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

For instance, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were tested against a panel of 60 human tumor cell lines, with several compounds showing significant activity, particularly against renal cancer and leukemia cell lines. nih.gov Similarly, pyrimidine dihydroquinoxalinone derivatives have demonstrated potent anticancer activity against melanoma, breast, pancreatic, and prostate cancer cell lines. nih.govacs.org The evaluation of these compounds against a diverse panel of cancer cell lines is crucial for identifying their potential clinical applications and for understanding their spectrum of activity.

Anti-Infective Applications

In addition to their anticancer properties, derivatives of this compound have also shown promise as anti-infective agents. Their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi, suggests their potential for the development of new antimicrobial drugs.

Antimicrobial Properties (Antibacterial, Antifungal)

The emergence of multidrug-resistant bacteria and fungi has created an urgent need for the discovery of novel antimicrobial agents. Piperidine and pyrimidine scaffolds are present in many existing antimicrobial drugs, and their combination in this compound derivatives has yielded compounds with significant antibacterial and antifungal activities.

Several studies have reported the synthesis and evaluation of piperidine derivatives against a range of bacterial and fungal strains. For example, certain piperidine derivatives have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as the fungus Candida albicans. nih.gov Some synthesized piperidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL against these strains. nih.gov Another study on novel piperidine derivatives showed activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Furthermore, certain pyrimidine derivatives have demonstrated antifungal activity against various plant pathogenic fungi. nih.gov The broad-spectrum antimicrobial activity of these compounds makes them attractive candidates for further development as anti-infective agents.

Antiviral Activities (e.g., Anti-HIV, Anti-Influenza, Anti-Herpes Simplex Virus, Anti-Hepatitis)

The structural motif of this compound has served as a versatile scaffold for the development of various antiviral agents. Researchers have explored its derivatives for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, Herpes Simplex Virus (HSV), and hepatitis viruses.

Derivatives of piperidine-substituted purines have demonstrated notable anti-HIV and anti-influenza activities. nih.gov Specifically, certain N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown significant inhibitory potential against HIV-1. nih.gov One compound, FZJ13, exhibited anti-HIV-1 activity comparable to the established drug lamivudine (B182088) (3TC). nih.gov Another derivative, FZJ05, displayed potent activity against the influenza A/H1N1 strain A/PR/8/34. nih.gov Furthermore, research into piperidine-substituted thiophene[3,2-d]pyrimidine derivatives has identified potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov These compounds have shown high potency against wild-type HIV-1 and some drug-resistant strains. nih.gov

In the realm of anti-herpes virus research, novel spiropyrimidine derivatives have been investigated for their efficacy against Herpes Simplex Virus type 2 (HSV-2). One spiropyrimidinone derivative, compound 3, demonstrated promising antiviral activity by primarily inhibiting the viral adsorption stage. nih.gov This compound was identified as a potent inhibitor of HSV-2, suggesting its potential for further development. nih.gov Additionally, other studies have explored pyrimidine derivatives, such as those derived from 2-thiouracil, for their anti-HSV-1 activity. wipo.int

The fight against hepatitis has also seen the exploration of piperidine-containing compounds. A computational study of 31 piperidin-4-amine derivatives identified them as potential inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.govresearchgate.net This highlights the potential of this chemical class in developing new anti-HCV treatments. nih.govresearchgate.net Some fused pyrimidine derivatives have also been evaluated for their antiviral activity against Hepatitis A Virus (HAV), with one compound showing a combined action of inhibiting both adsorption and replication of the virus. nih.gov

Antimalarial Efficacy

While direct studies on the antimalarial efficacy of this compound derivatives are not extensively documented in the available literature, the broader classes of 2-aminopyrimidine (B69317) and piperidine-containing compounds have shown significant promise as antimalarial agents. The 2-aminopyrimidine scaffold is a key feature in several compounds with demonstrated anti-plasmodial activity.

Research has shown that hybrids of 4-aminoquinoline (B48711) and 2-aminopyrimidine can exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. innovareacademics.in Similarly, pyrimidine derivatives incorporating a sulfonamide linkage have been synthesized and shown to inhibit falcipains, which are crucial cysteine proteases in the malaria parasite. nih.gov

The piperidine moiety is also a common structural feature in many antimalarial compounds. nih.gov Studies on 1,4-disubstituted piperidine derivatives have revealed molecules with potent activity against P. falciparum. nih.gov The combination of the piperidine ring with other heterocyclic systems, such as in aminoquinoline-pyrimidine-based hybrids, has also yielded compounds with excellent antiplasmodial potency. researchgate.net These findings underscore the potential of the piperidine and 2-aminopyrimidine scaffolds in the development of new antimalarial drugs.

Anti-Tuberculosis Activity

The global health challenge posed by tuberculosis (TB), particularly multidrug-resistant strains, has driven extensive research into new therapeutic agents. Although specific studies on the anti-tuberculosis activity of this compound derivatives are limited, the constituent piperidine and pyrimidine moieties are well-represented in a variety of compounds with demonstrated antimycobacterial effects.

The pyrimidine nucleus is a core component of several compounds that have entered clinical trials for TB. nih.gov A review of pyrimidine derivatives highlights their structural diversity and their action against various mycobacterial targets. nih.govresearchgate.net For example, some 2-aminopyrimidine derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds showing promising results against Mycobacterium tuberculosis H37Rv. nih.gov Other research has identified pyrimidine analogs that can inhibit the growth of M. tuberculosis and show synergistic effects when combined with existing anti-TB drugs. nih.gov

The piperidine ring is also a key pharmacophore in the development of anti-TB agents. Piperidinol derivatives have been identified as having selective and rapid killing activity against mycobacteria. innovareacademics.in Furthermore, piperine amide analogs, where the piperidine moiety has been modified, have shown potent antimycobacterial activity with low cytotoxicity. nih.gov The combination of piperidine with other heterocyclic structures, as seen in tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues, has led to the discovery of potent bactericidal agents against M. tuberculosis that target the essential MmpL3 transporter. scispace.com

Other Therapeutic Explorations

Beyond the antimicrobial applications, derivatives of this compound and related structures have been investigated for a range of other therapeutic potentials, including antioxidant, antifibrotic, and neuroprotective effects.

Antioxidant Potential and Mechanism

The piperidine and pyrimidine scaffolds are known to be present in compounds with significant antioxidant properties. nih.govbioworld.com Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases.

A study on novel piperidine pyrimidine cinnamic acid amides demonstrated their potential as antioxidant agents. innovareacademics.in These compounds exhibited moderate activity in the DPPH assay and good lipid peroxidation inhibition potential. innovareacademics.in The antioxidant mechanism of such compounds is often attributed to their ability to scavenge free radicals. However, the bulky nature of some derivatives might hinder their access to the radical site, thereby affecting their activity. innovareacademics.in The synthesis of related compounds, such as 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one, has been reported in the context of creating hybrid molecules with potential antioxidant capabilities. innovareacademics.in

Reviews on piperidine-containing compounds have highlighted their role as potent antioxidant agents. nih.govnih.gov The introduction of various substituents on the piperidine ring can modulate the antioxidant activity. nih.gov For instance, some piperidine derivatives have shown significant free radical scavenging activity in various assays. nih.gov

Antifibrotic Effects

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage and failure. There is a significant need for effective antifibrotic therapies. Pyrimidine derivatives have emerged as a promising class of compounds in this area.

Research on novel 2-(pyridin-2-yl) pyrimidine derivatives has shown their potential to inhibit fibrosis. researchgate.net Several of these compounds exhibited better antifibrotic activities than the approved drug Pirfenidone (B1678446) in a cell-based assay using hepatic stellate cells. researchgate.net Two compounds, in particular, effectively inhibited the expression of collagen and the content of hydroxyproline, indicating their potential as novel antifibrotic drugs. researchgate.net

Other studies have also pointed to the antifibrotic potential of pyrimidine derivatives. For instance, inhibition of pyrimidine catabolism has been shown to protect against liver fibrosis. researchgate.netnih.gov This suggests that targeting pathways involving pyrimidines could be a viable therapeutic strategy for fibrotic diseases. A novel derivative of pirfenidone has also demonstrated antifibrotic effects by suppressing key signaling pathways involved in fibrosis. nih.gov

Potential in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's is a major focus of medicinal chemistry. Both piperidine and pyrimidine derivatives have been explored for their neuroprotective potential.

In the context of Alzheimer's disease, derivatives containing the piperidine core have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors. scispace.com AChE inhibitors are a major class of drugs used to treat the cognitive symptoms of Alzheimer's. One study reported a novel series of benzamide (B126) derivatives with a piperidine core that showed potent anti-acetylcholinesterase activity. scispace.com Additionally, a PET imaging agent for tau pathologies, which are characteristic of Alzheimer's disease, incorporates a 2-(piperidin-1-yl)benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine structure. nih.gov

For Parkinson's disease, antagonists of the adenosine (B11128) A2A receptor are considered a promising therapeutic strategy. mdpi.com Thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperidine and piperazine (B1678402) have been designed as potent and selective adenosine A2A receptor inverse agonists. nih.gov Optimization of a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold has also led to potent adenosine A2A receptor antagonists with efficacy in an animal model of Parkinson's disease. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Piperidin 1 Yl Pyrimidin 5 Amine Analogues

Correlating Structural Modifications on the Pyrimidine (B1678525) Core with Biological Potency and Selectivity

The pyrimidine ring is a cornerstone of this scaffold, often acting as a hinge-binder to the active site of target proteins, particularly kinases. Modifications at various positions of this core can dramatically alter biological activity.

Substitutions at the C4 and C6 positions of the pyrimidine ring are crucial for modulating potency and selectivity. For instance, in the development of inhibitors for checkpoint kinase 1 (CHK1), a key regulator of the cell cycle, it has been observed that the nature of the substituent at the C4 position of the pyrimidine ring significantly impacts inhibitory activity. While specific data for 2-(piperidin-1-yl)pyrimidin-5-amine analogues is limited in publicly available literature, general principles from related 2-aminopyrimidine (B69317) series can be extrapolated. For example, the introduction of small, lipophilic groups at the C4 position can enhance binding affinity by occupying hydrophobic pockets within the ATP-binding site of kinases.

The 5-position of the pyrimidine ring, where the amino group is located in the parent compound, is another critical point for modification. Altering the nature of this substituent can influence the compound's interaction with the solvent-exposed region of the binding site and can be a key determinant of selectivity.

A review of pyrimidine derivatives highlights that the position of substituents on the pyrimidine nucleus greatly influences their biological activities, which span from antimicrobial to anticancer effects. nih.gov

Influence of Piperidine (B6355638) Moiety Substituents and Conformation on Biological Response

The piperidine ring, attached at the C2 position of the pyrimidine core, typically extends into a solvent-exposed region of the target protein. This provides a valuable site for introducing substituents to enhance potency, improve physicochemical properties, and fine-tune selectivity.

SAR studies on various piperidine-containing inhibitors have shown that the nature and position of substituents on the piperidine ring are critical. For example, in a series of thiophenecarboxamide ureas developed as CHK1 inhibitors, cyclic amine substitutions like piperidine on the amide moiety yielded the most potent compounds. acs.org There is often a strong stereochemical preference for these substitutions, indicating specific interactions within the binding pocket. acs.org

The conformational flexibility of the piperidine ring can also play a role. Constraining the conformation through the introduction of substituents or by incorporating the piperidine into a bicyclic system can sometimes lead to an increase in potency by reducing the entropic penalty upon binding.

Rational Design Strategies Based on SAR Insights for Optimized Biological Activity

The knowledge gained from SAR studies forms the foundation for the rational design of new and improved analogues. This iterative process involves designing new compounds based on existing SAR data, synthesizing them, and then evaluating their biological activity to further refine the SAR model.

One common strategy is to build upon a known inhibitor scaffold. For example, starting from a hit compound identified through high-throughput screening, medicinal chemists can systematically modify different parts of the molecule. In the design of pyrido[2,3-d]pyrimidin-5-one based FMS inhibitors, the introduction of an amide substituent at the 6-position of the pyridone core led to a significant increase in potency. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in this process. By visualizing how a ligand binds to its target, researchers can design modifications that enhance favorable interactions and disrupt unfavorable ones.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into SAR and guiding the design of new compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can be used to:

Predict binding modes: Understand how a series of analogues might bind to the active site of a target.

Explain SAR: Rationalize why certain structural modifications lead to increased or decreased activity.

Virtual screening: Screen large libraries of virtual compounds to identify potential new hits.

For instance, molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors helped to determine the key protein-ligand interactions. nih.gov Similar approaches can be applied to this compound analogues to understand their interactions with kinase active sites. nih.gov

QSAR is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. A QSAR model can be represented by a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.

QSAR studies on pyrimidine derivatives have been used to develop models for predicting their anticancer activity as VEGFR-2 inhibitors. ajchem-a.com These models can help in identifying the key molecular descriptors that are important for biological activity, such as lipophilicity, electronic properties, and steric factors. This information can then be used to design new analogues with improved potency.

Bioisosteric Replacements and Their Impact on Pharmacological Profiles

Bioisosterism is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

In the context of this compound analogues, the piperidine ring itself can be a target for bioisosteric replacement. While the piperidine moiety is a common and often effective component of drug molecules, it can sometimes be associated with metabolic liabilities. mdpi.com

Replacing the piperidine ring with other cyclic amines, such as piperazine (B1678402) or morpholine, can alter the compound's basicity, polarity, and hydrogen bonding capacity, which in turn can affect its binding affinity and pharmacokinetic profile. For example, in the development of adenosine (B11128) A2A receptor inverse agonists, a series of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were synthesized and evaluated, demonstrating that such modifications can lead to potent and selective compounds. mdpi.com

The choice of a bioisostere is highly context-dependent, and what works for one target may not work for another. Therefore, careful consideration and empirical testing are required to identify the optimal bioisosteric replacement.

Future Research Directions and Therapeutic Prospects of 2 Piperidin 1 Yl Pyrimidin 5 Amine Derivatives

Development of Novel and Efficient Synthetic Pathways for Complex Analogues